molecular formula C21H26N4OS B12243027 3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12243027
M. Wt: 382.5 g/mol
InChI Key: GRHBDQMOJZOSSD-UHFFFAOYSA-N
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Description

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine moiety, and finally, the construction of the quinazolinone core. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring, piperidine moiety, and quinazolinone core each contribute to the compound’s overall activity by binding to enzymes, receptors, or other proteins, thereby modulating their function and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit a range of biological activities.

    Piperidine Derivatives: Piperidine-containing compounds, like piperidine itself and its derivatives, are known for their pharmacological properties.

    Quinazolinone Derivatives: Quinazolinone-based compounds, such as methaqualone, have been studied for their medicinal potential.

Uniqueness

The uniqueness of 3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of these three distinct moieties, which may confer unique biological activities and applications not seen in other compounds.

This article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

3-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H26N4OS/c1-14-20(27-16(3)22-14)13-24-10-8-17(9-11-24)12-25-15(2)23-19-7-5-4-6-18(19)21(25)26/h4-7,17H,8-13H2,1-3H3

InChI Key

GRHBDQMOJZOSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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